molecular formula C14H11N3S2 B2380244 6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol CAS No. 1286720-16-8

6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol

Cat. No.: B2380244
CAS No.: 1286720-16-8
M. Wt: 285.38
InChI Key: XRYBCTILQFNBSU-UHFFFAOYSA-N
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Description

6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol is a heterocyclic compound that incorporates both a thiazole and a pyridazine ring. The presence of these rings endows the compound with unique physicochemical properties, making it an attractive candidate for various applications in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol typically involves the formation of the thiazole ring followed by the construction of the pyridazine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. This intermediate can then be reacted with hydrazine derivatives to form the pyridazine ring under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol is unique due to the presence of both a thiazole and a pyridazine ring, along with a thiol group. This combination of functional groups and ring systems provides the compound with distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S2/c1-9-13(11-7-8-12(18)17-16-11)19-14(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYBCTILQFNBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NNC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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